1,4-Dimethylcyclohexanol

Physical property differentiation Solid-phase synthesis Storage and handling

Securing a reliable source of trans-1,4-disubstituted cyclohexanol scaffolds is a persistent bottleneck for liquid crystal R&D. 1,4-Dimethylcyclohexanol (CAS 5402-28-8) resolves this with a conformationally rigid tertiary alcohol that directly enables nematic mesophase formation-no other isomer can substitute. • Exclusive trans-1,4 geometry: critical for rod-like molecular packing in nematic LC mixtures. • Tertiary alcohol steric shielding: retards ester hydrolysis, improving fragrance substantivity vs. secondary alcohol isomers. • Room-temperature solid (mp 50-51 °C): enables precise gravimetric dispensing, eliminates liquid handling losses.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5402-28-8
Cat. No. B1605839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylcyclohexanol
CAS5402-28-8
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C)O
InChIInChI=1S/C8H16O/c1-7-3-5-8(2,9)6-4-7/h7,9H,3-6H2,1-2H3
InChIKeyAPFUOIYHVUKJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylcyclohexanol: Physicochemical & Structural Baseline


1,4-Dimethylcyclohexanol (CAS 5402-28-8) is a C8 tertiary cycloaliphatic alcohol characterized by methyl substituents at the 1- and 4- positions of the cyclohexane ring [1]. This substitution pattern yields a molecular formula of C8H16O, a molecular weight of 128.21 g/mol, and a melting point of approximately 50 °C, making it a low-melting solid at ambient temperature [1][2]. Its boiling point is reported at 170 °C at atmospheric pressure, with a density of 0.906–0.924 g/cm³ and limited water solubility of ~11 g/L at 25 °C [2]. The compound exists as cis and trans stereoisomers and serves as a versatile building block in organic synthesis, fragrance development, and liquid crystal intermediate production [3].

Why Generic Isomer Substitution Fails for 1,4-Dimethylcyclohexanol


Substituting 1,4-dimethylcyclohexanol with other dimethylcyclohexanol isomers or monomethyl analogs introduces quantifiable shifts in boiling point (up to 16 °C), melting point (up to 62 °C), density, and conformational equilibrium that directly impact purification, handling, and stereochemical outcomes in downstream applications [1][2]. For instance, the 1,4-substitution pattern uniquely positions the hydroxyl group as a tertiary alcohol flanked by methyl groups, altering both hydrogen-bonding capacity and steric accessibility compared to 2,4- or 3,5-isomers where the hydroxyl is secondary or located in a different steric environment [3]. These differences are not cosmetic—they determine whether a compound can serve as a crystalline intermediate, a conformationally rigid scaffold for liquid crystal synthesis, or a precursor to specific fragrance compounds with a defined odor threshold [1][3]. The quantitative evidence below demonstrates that 1,4-dimethylcyclohexanol occupies a distinct physicochemical and functional niche that is not interchangeable with its closest structural relatives.

Quantitative Evidence for 1,4-Dimethylcyclohexanol Selection


Melting Point Elevation: Solid Handling vs. Liquid Isomers

1,4-Dimethylcyclohexanol exhibits a melting point of 50–51 °C [1], which is 21–39 °C higher than the 3,5-dimethyl isomer (mp 11–12 °C) and 25–31 °C higher than cyclohexanol (mp 20–25 °C) . This places 1,4-dimethylcyclohexanol in the solid state at standard ambient temperature (20–25 °C), whereas its closest dimethyl isomers and the parent cyclohexanol remain liquid or low-melting solids under identical conditions .

Physical property differentiation Solid-phase synthesis Storage and handling

Boiling Point: Narrower Separation from Cyclohexanol

The boiling point of 1,4-dimethylcyclohexanol is 170 °C at atmospheric pressure [1], which is 15–16 °C lower than that of 3,5-dimethylcyclohexanol (185–186 °C) and 7–8 °C lower than 2,4-dimethylcyclohexanol (177–178 °C) [2]. This positions 1,4-dimethylcyclohexanol closer to the cyclohexanol boiling point (160–161 °C) [3], indicating that the 1,4-disubstitution pattern exerts less boiling point elevation than substitution at other ring positions.

Distillation purification Boiling point differentiation Process chemistry

Autoxidation Selectivity: Predominant Tertiary Alcohol Formation

In the autoxidation of 1,4-dimethylcyclohexane with molecular oxygen at room temperature and diffused light, 1,4-dimethylcyclohexanol-1 was identified as the preponderating oxidation product [1]. This contrasts with the oxidation behavior of monomethylcyclohexanes and other dimethylcyclohexane isomers, where oxidation occurs at multiple tertiary and secondary positions, yielding complex product mixtures [2]. The 1,4-substitution pattern directs oxygenation predominantly to the 1-position, reflecting a steric and electronic bias unique to this isomer.

Oxidation chemistry Reaction selectivity Hydrocarbon functionalization

Conformational Anchor for Liquid Crystal Scaffolds

Nematic liquid crystalline compositions require trans(equatorial-equatorial)-1,4-disubstituted cyclohexane derivatives to maintain the rod-like molecular geometry essential for mesophase formation [1]. The 1,4-dimethylcyclohexanol scaffold, particularly the trans isomer, provides this requisite geometry with the hydroxyl group serving as a functionalizable anchor for further derivatization into ester, ether, or alkyl tail groups [1][2]. Isomers such as 1,3- or 1,2-disubstituted cyclohexanols introduce kinks in the molecular axis that disrupt nematic ordering, rendering them unsuitable for liquid crystal applications [1].

Liquid crystal synthesis Conformational rigidity Electro-optical materials

Tertiary Alcohol Reactivity vs. Secondary Isomers

1,4-Dimethylcyclohexanol is a tertiary alcohol, whereas isomers such as 2,4-dimethylcyclohexanol and 3,5-dimethylcyclohexanol are secondary alcohols [1][2]. Tertiary alcohols exhibit lower reactivity toward esterification and oxidation under mild conditions compared to secondary alcohols, but offer higher stability of the resulting ester toward hydrolysis due to steric shielding [3]. This differential is exploited in fragrance chemistry: 1,4-dimethylcyclohexane-1-carboxylic acid esters derived from 1,4-dimethylcyclohexanol exhibit fresh herbal, green, and floral odor notes with improved substantivity compared to esters derived from secondary alcohol isomers [3].

Derivatization chemistry Tertiary alcohol reactivity Fragrance ester synthesis

Water Solubility: Lower Aqueous Affinity than Diol Analogs

1,4-Dimethylcyclohexanol has a computed water solubility of approximately 11 g/L at 25 °C . This is substantially lower than cyclohexanol (36 g/L at 20 °C) [1] and approximately 80-fold lower than 1,4-cyclohexanedimethanol (920 g/L at 20 °C) . The additional methyl substitution at the 1- and 4-positions increases hydrophobicity relative to the parent cyclohexanol, while the absence of a second hydroxyl group prevents the high aqueous miscibility seen in the diol analog .

Solubility profile Liquid-liquid extraction Non-aqueous reaction design

Procurement-Driven Application Scenarios for 1,4-Dimethylcyclohexanol


Liquid Crystal Intermediate Manufacturing

For manufacturers of nematic liquid crystal materials for electro-optical displays, 1,4-dimethylcyclohexanol provides the essential trans-1,4-disubstituted rod-like geometry required for mesophase formation [1]. The hydroxyl group serves as a functionalizable handle for appending alkyl, alkoxy, or ester tail groups while preserving the conformational rigidity critical for nematic ordering. No other dimethylcyclohexanol isomer (1,2- or 1,3-substituted) can fulfill this structural prerequisite, making 1,4-dimethylcyclohexanol a non-substitutable procurement item for this application.

Long-Lasting Fragrance Ester Synthesis

Fragrance chemists developing 1,4-dimethylcyclohexane-1-carboxylic acid esters with fresh herbal, green, and floral notes benefit from the tertiary alcohol nature of 1,4-dimethylcyclohexanol [2]. The steric shielding provided by the geminal methyl group at the 1-position retards ester hydrolysis, improving fragrance substantivity on skin and in functional products compared to esters derived from secondary dimethylcyclohexanol isomers. This property directly addresses the perfume industry's demand for longer-lasting scent profiles.

Solid-Phase Reaction Protocols

Researchers designing solid-phase synthesis or low-temperature reaction sequences can select 1,4-dimethylcyclohexanol (mp 50–51 °C) to exploit its room-temperature solid state [3]. This eliminates the liquid handling challenges, volatility losses, and solvent dilution requirements associated with low-melting isomers such as 3,5-dimethylcyclohexanol (mp 11–12 °C) or cyclohexanol (mp 20–25 °C). The solid form also enables precise gravimetric dispensing and compatibility with solid-supported reagent systems.

Autoxidation Probe Studies for C–H Functionalization

Physical organic chemists investigating the mechanism and selectivity of hydrocarbon autoxidation can employ 1,4-dimethylcyclohexane as a mechanistic probe, with 1,4-dimethylcyclohexanol-1 being the predominant oxidation product [4]. The high selectivity for tertiary alcohol formation at the 1-position, in contrast to the complex product mixtures obtained from monomethylcyclohexanes or other dimethyl isomers, makes this system valuable for calibrating computational models of C–H bond reactivity and for developing selective oxidation catalysts.

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